molecular formula C5H7N3O2S B13217840 (2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid

Cat. No.: B13217840
M. Wt: 173.20 g/mol
InChI Key: ZMPDFMGFOFLPIX-SCSAIBSYSA-N
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Description

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid is a chiral amino acid derivative featuring a 1,2,5-thiadiazole heterocycle. The compound has a molecular formula of C5H7N3O2S and a molecular weight of 173.20 g/mol . The 1,2,5-thiadiazole scaffold is a nitrogen-sulfur containing heterocycle of significant interest in medicinal chemistry for its potential as a bioisostere in the design of novel pharmacologically active molecules . While specific biological data for this exact enantiomer is limited in the public domain, research into closely related structural analogs indicates that such compounds are valuable tools for investigating ionotropic glutamate receptors (AMPA receptors) . Furthermore, amino acid derivatives bearing heterocyclic rings are a prominent scaffold in neuroscience research, particularly in the development and study of subtype-selective agonists for NMDA receptor subtypes . This product is intended for research and further characterization in these areas. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

(2R)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid

InChI

InChI=1S/C5H7N3O2S/c6-4(5(9)10)1-3-2-7-11-8-3/h2,4H,1,6H2,(H,9,10)/t4-/m1/s1

InChI Key

ZMPDFMGFOFLPIX-SCSAIBSYSA-N

Isomeric SMILES

C1=NSN=C1C[C@H](C(=O)O)N

Canonical SMILES

C1=NSN=C1CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyanoacetamide with suitable reagents to form the thiadiazole ring, followed by further functionalization to introduce the amino and propanoic acid groups .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The overall yield and purity of the final product are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Thiadiazole vs. Thiazole Derivatives

Compounds with thiazole or thiadiazole rings are compared based on heterocycle composition, substituents, and bioactivity.

Compound Name Structure Molecular Formula Key Features Biological Activity References
(2R)-Target Compound 4-hydroxy-1,2,5-thiadiazole C₅H₇N₃O₃S 1,2,5-thiadiazole, hydroxy group Ki >1,000,000 nM (GRIK2)
(2R)-4-Methyl-1,3-thiazole derivative 4-methyl-1,3-thiazole C₇H₁₀N₂O₂S 1,3-thiazole, methyl group No activity data
Thiazole-linked antimycobacterial agent 4-methyl-2-arylthiazole C₁₄H₁₅N₃O₂S Thiazole, aryl group Antimycobacterial activity (MIC values not provided)

Key Differences :

  • Ring composition : Thiadiazoles (two N atoms) are more electron-deficient than thiazoles (one N atom), altering reactivity and binding interactions.
  • Substituents : The hydroxy group in the target compound increases hydrophilicity, whereas methyl or aryl groups in thiazole derivatives enhance lipophilicity .

Sulfur-Containing Amino Acids

Sulfur plays diverse roles in amino acid derivatives, from disulfide bonds to heterocycles.

Compound Name Structure Molecular Formula Key Features Biological Role References
Djenkolic Acid Bis-cysteine sulfide C₇H₁₄N₂O₄S₂ Sulfide linkages Nephrotoxin in legumes
L-Cystine Disulfide dimer C₆H₁₂N₂O₄S₂ Disulfide bond Structural stability in proteins
Cysteinesulfinic Acid Sulfino group C₃H₇NO₄S Sulfino (-SO₂H) substituent NMDA receptor agonist

Key Differences :

  • Sulfur oxidation state: The target compound’s sulfur is part of a neutral thiadiazole ring, while cystine and cysteinesulfinic acid feature sulfide (-S-) and sulfino (-SO₂H) groups, respectively .

Stereoisomeric Comparisons

Enantiomeric differences critically influence biological activity.

Compound Name Configuration Molecular Formula Key Features References
(2R)-Target Compound R-configuration C₅H₇N₃O₃S 4-hydroxy-1,2,5-thiadiazole
(2S)-Enantiomer S-configuration C₅H₇N₃O₃S Mirror-image stereochemistry

Aromatic vs. Heterocyclic Side Chains

Comparison with amino acids bearing aromatic or hybrid heterocyclic-aromatic groups.

Compound Name Structure Molecular Formula Key Features Biological Role References
Tryptophan Indole ring C₁₁H₁₂N₂O₂ Aromatic indole group Essential amino acid, precursor to serotonin
Target Compound Thiadiazole ring C₅H₇N₃O₃S Heterocyclic, non-aromatic Synthetic, low receptor affinity

Key Differences :

  • Aromaticity : Tryptophan’s indole ring enables π-π stacking in proteins, whereas the thiadiazole’s electron-deficient nature limits such interactions .

Biological Activity

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid, also known as a derivative of thiadiazole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial activity, potential therapeutic applications, and structure-activity relationships (SAR).

  • Molecular Formula : C₅H₈ClN₃O₂S
  • Molecular Weight : 209.66 g/mol
  • CAS Number : 2248188-63-6

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial activities. Specifically, the 1,2,5-thiadiazole derivatives have been shown to possess antibacterial and antifungal properties. The following table summarizes findings related to the antimicrobial efficacy of this compound and its derivatives:

Microorganism Activity Reference
Salmonella typhiZone of inhibition: 15–19 mm
E. coliZone of inhibition: 15–19 mm
Aspergillus nigerModerate activity
Candida albicansLow activity

The biological activity of thiadiazole derivatives is often attributed to their ability to interfere with microbial metabolic processes. The presence of the amine group in this compound enhances its reactivity and potential for derivatization into more potent compounds. Studies suggest that these compounds may disrupt cell wall synthesis or inhibit protein synthesis in bacteria.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the amine group and the thiadiazole ring can significantly influence the biological activity of these compounds. For instance:

  • Substituents on the thiadiazole ring can enhance antibacterial potency.
  • The introduction of various functional groups at the amine position has been linked to improved antifungal activity.

Case Studies

  • Study on Antibacterial Activity :
    A study conducted by Dogan et al. evaluated various substitutions at the amine group of thiadiazole derivatives against bacterial strains. The p-chlorophenyl derivative exhibited a minimum inhibitory concentration (MIC) value of 62.5 μg/mL against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibacterial agents .
  • Antifungal Activity Assessment :
    Another research effort highlighted the antifungal properties of certain thiadiazole derivatives against fungal pathogens like Aspergillus niger. The results showed that specific structural modifications could enhance efficacy against resistant strains .

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